molecular formula C7H7F3N2 B1297437 3-(Trifluoromethyl)benzene-1,2-diamine CAS No. 360-60-1

3-(Trifluoromethyl)benzene-1,2-diamine

Cat. No. B1297437
Key on ui cas rn: 360-60-1
M. Wt: 176.14 g/mol
InChI Key: PQFRTJPVZSPBFI-UHFFFAOYSA-N
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Patent
US05336808

Procedure details

Sodium formate (12.24 g) was added to a mixture of 4-chloro-3,5-dinitrobenzotrifluoride (5.41 g), sodium acetate (1.64 g) and 5% Pd/C (0.5 g) in glacial acetic acid (60 mL). The mixture was stirred and the resultant exotherm, which lasted about an hour, was controlled by cooling to maintain a reaction temperature of about 40° C. As the exotherm subsided, external heating was applied to maintain the temperature at about 40° C. Gas chromatographic analysis of the reaction mixture, at the end of one hour, indicated diaminobenzotrifluoride as the major component (35%) with no 4-chloro-3,5-dinitrobenzotrifluoride remaining. The maximum amount (about 45%) of 3,5-diaminobenzotrifluoride formed after 2 hours after which it was converted to other undesirable products.
Quantity
12.24 g
Type
reactant
Reaction Step One
Quantity
5.41 g
Type
reactant
Reaction Step One
Quantity
1.64 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O-])=O.[Na+].Cl[C:6]1[C:11]([N+:12]([O-])=O)=[CH:10][C:9]([C:15]([F:18])([F:17])[F:16])=[CH:8][C:7]=1[N+:19]([O-])=O.C([O-])(=O)C.[Na+].NC1C(N)=C(C(F)(F)F)C=CC=1>C(O)(=O)C.[Pd]>[NH2:19][C:7]1[CH:8]=[C:9]([C:15]([F:16])([F:17])[F:18])[CH:10]=[C:11]([NH2:12])[CH:6]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
12.24 g
Type
reactant
Smiles
C(=O)[O-].[Na+]
Name
Quantity
5.41 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]
Name
Quantity
1.64 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C(=C(C=CC1)C(F)(F)F)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the resultant exotherm, which lasted about an hour
TEMPERATURE
Type
TEMPERATURE
Details
by cooling
TEMPERATURE
Type
TEMPERATURE
Details
external heating
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature at about 40° C
CUSTOM
Type
CUSTOM
Details
at the end of one hour
Duration
1 h

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C=C(C1)N)C(F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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